1,2-Dihydronaphthalene

Descripción general

Descripción

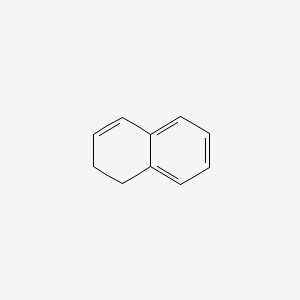

1,2-Dihydronaphthalene is a bicyclic hydrocarbon with the molecular formula C10H10. It is structurally similar to naphthalene but features partial unsaturation in one of its rings. This compound is of significant interest due to its presence in various natural products and its utility as a building block in organic synthesis .

Métodos De Preparación

1,2-Dihydronaphthalene can be synthesized through several methods:

Visible Light Mediated Synthesis: This method involves the single-electron oxidation of methylenecyclopropanes using visible light photoredox catalysis and cobalt catalysis.

Dearomatisation of Naphthalene Derivatives: This traditional approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by cyclisation.

Análisis De Reacciones Químicas

Enzymatic Oxidation Reactions

Biphenyl dioxygenase from Sphingomonas yanoikuyae strain B1 catalyzes three distinct reactions with 1,2-dihydronaphthalene :

| Reaction Type | Major Product | Relative Yield | Catalytic System |

|---|---|---|---|

| Dioxygenation | (-)-(1R,2S)-cis-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene | 73% | m-Xylene-induced strain B1 |

| Monooxygenation | (+)-(R)-2-hydroxy-1,2-dihydronaphthalene | 15% | |

| Desaturation | Naphthalene | 6% |

-

Strain B8/36 (deficient in cis-biphenyl dihydrodiol dehydrogenase) produces racemic cis-dihydrodiols: (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene (51%) and (-)-(1R,2S)-tetrahydronaphthalene diol (44%)

-

Enantioselective dehydrogenation occurs with (+)-(1S,2R)-cis-1,2-dihydroxy derivatives via cis-biphenyl dihydrodiol dehydrogenase

Cobalt(III)-Catalyzed Annulation

Cobalt(III)–carbene radical intermediates enable divergent pathways from o-styryl N-tosyl hydrazones :

Reaction Outcomes Based on R<sup>2</sup> Substituents

-

DFT calculations reveal competing pathways:

-

Radical rebound : ΔG‡ = +15.2 kcal/mol (direct ring closure)

-

o-QDM pathway : ΔG‡ = +14.9 kcal/mol (through ortho-quinodimethane intermediate)

-

-

Trapping experiments with TEMPO confirm radical intermediates

-

EPR spectroscopy using PBN spin trap validates cobalt(III)–carbene radical species

Competing Reaction Pathways

The reaction landscape depends on electronic and steric factors:

Critical Influencing Factors :

-

Substituent conjugation : Ester groups (R<sup>2</sup> = COOEt) favor 1,2-dihydronaphthalenes via stabilized o-QDM intermediates

-

Catalyst coordination : Strong coordinating groups suppress o-QDM release, favoring radical rebound mechanisms

-

Allylic substitution : Alkyl groups at the allylic position induce -hydride shifts to form E-dienes exclusively

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthetic Intermediates:

1,2-Dihydronaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the construction of complex molecular architectures through reactions such as cycloadditions and radical processes. For instance, recent studies have highlighted its role in the copper-catalyzed [4 + 2] cycloaddition with o-alkynyl(oxo)-benzenes to yield functionalized dihydronaphthalenes with high enantioselectivity .

Diels-Alder Reactions:

The compound is also involved in Diels-Alder reactions, where it acts as a diene component. These reactions are pivotal in forming six-membered rings and are widely used in synthesizing natural products and pharmaceuticals .

Medicinal Chemistry

Therapeutic Compounds:

this compound derivatives have been identified as potential therapeutic agents. They exhibit biological activities such as being selective inhibitors of aldosterone synthase (CYP11B2), which is relevant for treating conditions like congestive heart failure and myocardial fibrosis . Additionally, certain dihydronaphthalene compounds have been isolated from plants and shown to possess anti-inflammatory and anti-cancer properties .

Natural Products:

Several natural products containing the dihydronaphthalene structure have been discovered, such as cannabisins from Cannabis sativa and negundin B from Vitex negundo. These compounds are noted for their pharmacological activities, including antioxidant and anti-tumor effects .

Environmental Science

Biodegradation Studies:

Research has demonstrated that this compound can be oxidized by specific bacterial strains, leading to the formation of various hydroxylated products. For example, Sphingomonas yanoikuyae has been studied for its ability to catalyze dioxygenation and monooxygenation reactions involving this compound . Such studies are critical for understanding the biodegradation pathways of polycyclic aromatic hydrocarbons in environmental contexts.

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis of Dihydronaphthalene Derivatives

A recent study focused on synthesizing various substituted 1,2-dihydronaphthalenes via a cobalt(III)-catalyzed method that employed metalloradical activation. This approach yielded high diastereoselectivity and enantioselectivity, showcasing its potential for creating biologically active compounds .

Case Study 2: Biodegradation Pathways

Another significant study investigated the oxidation of this compound by Sphingomonas yanoikuyae. The findings revealed that this bacterium could effectively transform the compound into more polar metabolites, which could potentially enhance its environmental degradability .

Mecanismo De Acción

The mechanism of action of 1,2-dihydronaphthalene and its derivatives often involves interaction with specific molecular targets:

Comparación Con Compuestos Similares

1,2-Dihydronaphthalene can be compared with other similar compounds such as:

Naphthalene: Unlike this compound, naphthalene is fully aromatic and does not have partial unsaturation in its rings.

Tetralin: Tetralin is a fully saturated derivative of naphthalene, whereas this compound retains some degree of unsaturation.

1,2-Dihydroxynaphthalene: This compound is a hydroxylated derivative of this compound and is involved in different biochemical pathways.

This compound is unique due to its partial unsaturation, which allows it to participate in a variety of chemical reactions that fully aromatic or fully saturated compounds cannot .

Actividad Biológica

1,2-Dihydronaphthalene (1,2-DHN) is a bicyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 1,2-DHN, including its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Synthesis

This compound is characterized by its two fused aromatic rings with two hydrogen atoms added to the naphthalene structure. This compound can be synthesized through various methods, including:

- Cobalt-Catalyzed Reactions : The synthesis involves intramolecular carbene insertion into allylic C(sp³)−H bonds, leading to the formation of 1,2-DHN along with E-aryl-dienes .

- Diels-Alder Reactions : Dihydronaphthalenes can also be produced via Diels-Alder reactions using appropriate diene and dienophile combinations .

The following table summarizes some synthetic routes for producing 1,2-DHN:

Biological Activities

1,2-DHN exhibits a range of biological activities that make it a compound of interest in pharmacology and toxicology.

Anticancer Properties

Research has demonstrated that derivatives of 1,2-DHN possess significant anticancer activity. For instance:

- Inhibition of Tubulin Assembly : Compounds derived from 1,2-DHN have been evaluated for their ability to inhibit tubulin assembly and exhibit cytotoxicity against various human cancer cell lines .

- Mechanism of Action : The mechanism involves disruption of microtubule dynamics, which is critical for cell division.

Antidiabetic Effects

Some studies suggest that 1,2-DHN may have antidiabetic properties. A study indicated that certain dihydronaphthalene derivatives could inhibit alpha-amylase activity, which plays a role in carbohydrate digestion .

Hepatitis C Inhibition

Dihydronaphthalene derivatives have been reported as inhibitors of Hepatitis C NS5B polymerase, suggesting potential utility in antiviral therapies .

Aldosterone Synthase Inhibition

Recent findings indicate that dihydronaphthalene derivatives are potent inhibitors of aldosterone synthase (CYP11B2), which is relevant for treating conditions like congestive heart failure and myocardial fibrosis .

Toxicological Profile

While exploring the biological activity of 1,2-DHN, it is essential to consider its toxicological profile. Studies have shown that 1,2-DHN exhibits toxicity towards various invertebrate species. For example:

- Toxicity Assessment : Toxicity assessments revealed differential sensitivity among species tested against dihydronaphthalene compounds. The mode of action appears to vary based on the chemical structure and functional groups present .

Case Studies

Several case studies illustrate the therapeutic potentials and applications of 1,2-DHN:

- Case Study on Anticancer Activity : A study conducted by researchers evaluated several dihydronaphthalene derivatives against breast cancer cell lines. The results indicated that specific modifications on the dihydronaphthalene structure significantly enhanced anticancer efficacy compared to unmodified compounds .

- Antidiabetic Research : Another study focused on the antidiabetic effects of dihydronaphthalene derivatives derived from natural sources like Cannabis sativa. The compounds were shown to effectively inhibit alpha-amylase activity in vitro .

Propiedades

IUPAC Name |

1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFWROAQVVDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858713 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, faintly yellow-green, liquid; [MSDSonline] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

447-53-0, 29828-28-2 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029828282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C765E5F653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.